molecular formula C10H16N2O4 B598939 (R)-Methyl 2-((tert-butoxycarbonyl)amino)-3-cyanopropanoate CAS No. 147091-71-2

(R)-Methyl 2-((tert-butoxycarbonyl)amino)-3-cyanopropanoate

Cat. No.: B598939
CAS No.: 147091-71-2
M. Wt: 228.248
InChI Key: LXOOXGNHKNWNLH-SSDOTTSWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(R)-Methyl 2-((tert-butoxycarbonyl)amino)-3-cyanopropanoate is a chemical compound that features a complex molecular structure, including a tert-butoxycarbonyl (Boc) protecting group, a cyano group, and a methyl ester

Synthetic Routes and Reaction Conditions:

  • Protection of Amines: The Boc group is commonly used to protect amines in organic synthesis. The compound can be synthesized by reacting an amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP).

  • Esterification: The methyl ester can be introduced by reacting the corresponding carboxylic acid with methanol in the presence of a catalyst such as sulfuric acid or an acid chloride.

  • Cyanation: The cyano group can be introduced through a reaction with a suitable cyanating agent, such as potassium cyanide or cuprous cyanide.

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of automated synthesis equipment and rigorous purification steps to achieve the desired product.

Types of Reactions:

  • Oxidation: The cyano group can be oxidized to a carboxylic acid under certain conditions.

  • Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride or hydrogenation catalysts.

  • Substitution: The Boc group can be removed using strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in methanol.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate, hydrogen peroxide.

  • Reduction: Lithium aluminum hydride, palladium on carbon.

  • Substitution: Trifluoroacetic acid, hydrochloric acid.

Major Products Formed:

  • Oxidation: (R)-Methyl 2-((tert-butoxycarbonyl)amino)-3-carboxypropanoate.

  • Reduction: (R)-Methyl 2-((tert-butoxycarbonyl)amino)-3-aminopropanoate.

  • Substitution: (R)-Methyl 2-amino-3-cyanopropanoate.

Scientific Research Applications

This compound has various applications in scientific research, including:

  • Chemistry: Used as an intermediate in the synthesis of more complex molecules.

  • Biology: Employed in the study of enzyme mechanisms and inhibition.

  • Medicine: Potential use in drug development, particularly in the design of enzyme inhibitors.

  • Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (R)-Methyl 2-((tert-butoxycarbonyl)amino)-3-cyanopropanoate exerts its effects depends on its specific application. For example, in enzyme inhibition, the compound may bind to the active site of an enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would vary based on the biological context and the specific reactions being studied.

Comparison with Similar Compounds

  • (R)-Methyl 2-((tert-butoxycarbonyl)amino)-2-(4-hydroxyphenyl)acetate

  • (R)-Methyl 2-(tert-butoxycarbonylamino)-2-(4-hydroxyphenyl)acetate

Uniqueness: (R)-Methyl 2-((tert-butoxycarbonyl)amino)-3-cyanopropanoate is unique due to its cyano group, which imparts different chemical reactivity compared to similar compounds that lack this functional group

Properties

IUPAC Name

methyl (2R)-3-cyano-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O4/c1-10(2,3)16-9(14)12-7(5-6-11)8(13)15-4/h7H,5H2,1-4H3,(H,12,14)/t7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXOOXGNHKNWNLH-SSDOTTSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC#N)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CC#N)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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